

An In-depth Technical Guide to the Spectral Data of 1,5-Hexadiyne

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Compound of Interest

Compound Name: 1,5-Hexadiyne

Cat. No.: B1215225

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,5-hexadiyne** (CAS No: 628-16-0).[1][2][3] The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Structure and Properties

- Molecular Formula: C₆H₆[1][4]
- Molecular Weight: 78.11 g/mol [1][4]
- IUPAC Name: Hexa-1,5-diyne[1][5]
- Synonyms: Bipropargyl, Dipropargyl[1][4]
- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For **1,5-hexadiyne**, both ¹H and ¹³C NMR provide key insights into its symmetric structure.

¹H NMR Spectral Data

The ^1H NMR spectrum of **1,5-hexadiyne** is characterized by two signals corresponding to the acetylenic protons and the methylene protons.

Table 1: ^1H NMR Data for **1,5-Hexadiyne**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.25	Triplet	2H	H-1, H-6 ($\equiv\text{C-H}$)

| ~2.50 | Triplet | 4H | H-3, H-4 ($-\text{CH}_2-$) |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum is consistent with the molecule's symmetry, showing three distinct carbon signals.

Table 2: ^{13}C NMR Data for **1,5-Hexadiyne**

Chemical Shift (δ) ppm	Assignment
~18.5	C-3, C-4 ($-\text{CH}_2-$)
~69.0	C-1, C-6 ($\equiv\text{C-H}$)

| ~82.0 | C-2, C-5 ($-\text{C}\equiv\text{}$) |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A dilute solution of **1,5-hexadiyne** is prepared in a deuterated solvent, typically chloroform-d (CDCl_3).[\[3\]](#)
- Instrumentation: Data is acquired on a high-resolution NMR spectrometer, for example, a 400 MHz instrument for ^1H NMR.[\[3\]](#)[\[6\]](#)

- Data Acquisition: Standard pulse sequences are used to acquire both ^1H and ^{13}C NMR spectra.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,5-hexadiyne** clearly indicates the presence of terminal alkyne groups.

Table 3: Key IR Absorption Bands for **1,5-Hexadiyne**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300	$\equiv\text{C-H Stretch (strong, sharp)}$	Terminal Alkyne
~2900	C-H Stretch (medium)	Methylene (- CH_2)

| ~2120 | C≡C Stretch (weak) | Alkyne |

Experimental Protocol: IR Spectroscopy

The infrared spectrum can be obtained using various sampling techniques.

- Gas Phase: The spectrum can be acquired on a gas-phase sample using a gas cell. The NIST reference spectrum was obtained in this state.[\[7\]](#)
- Liquid Film: A common method involves placing a drop of the neat liquid (**1,5-hexadiyne**) between two salt plates (e.g., KBr or NaCl) to create a thin film through which the IR beam is passed.[\[3\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is typically run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **1,5-Hexadiyne** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
78	High	$[M]^{+}$ (Molecular Ion)
77	High	$[M-H]^{+}$
52	High	$[C_4H_4]^{+}$
51	High	$[C_4H_3]^{+}$
50	Moderate	$[C_4H_2]^{+}$

| 39 | High | $[C_3H_3]^{+}$ (Propargyl cation) |

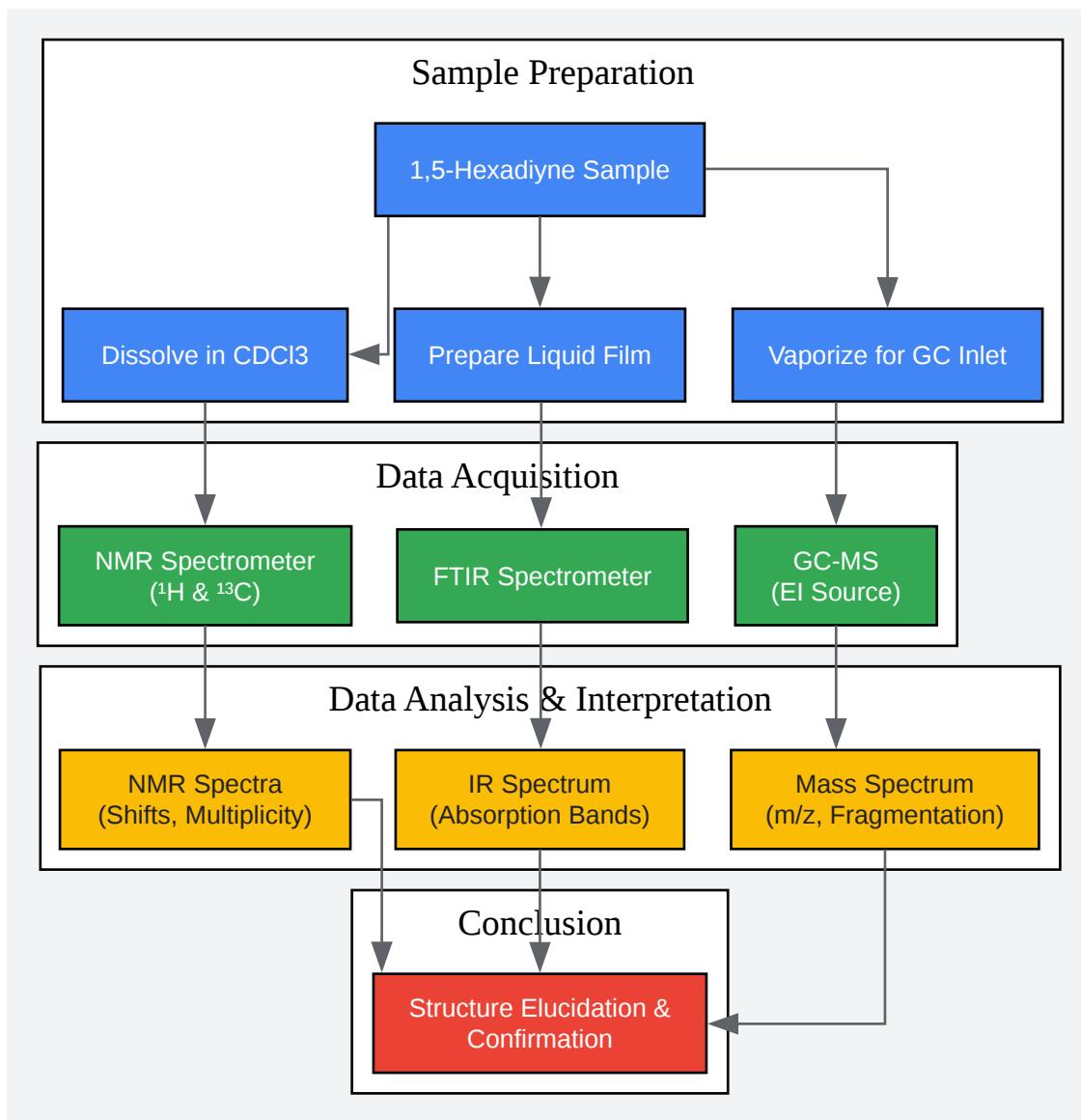
Note: Fragmentation patterns and relative intensities are characteristic of the ionization method and energy used.

Experimental Protocol: Mass Spectrometry

- Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like **1,5-hexadiyne**.^[4] In this "hard" ionization technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing both ionization and fragmentation.^{[8][9][10]}
- Instrumentation: The sample is introduced into the ion source of a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation. Source temperatures may be around 250-280°C.^[6]
- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualized Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound like **1,5-hexadiyne**.



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Caption: Workflow for the spectral analysis of **1,5-hexadiyne**.

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